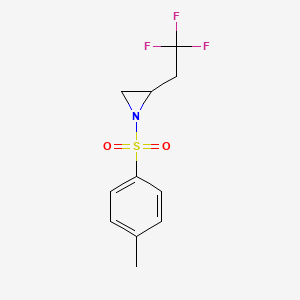

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine

Descripción general

Descripción

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C11H12F3NO2S and its molecular weight is 279.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 279.05408429 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine has been a focal point in synthetic chemistry due to its versatile applications. A key study by Kenis et al. (2013) outlined a comprehensive synthesis procedure for a similar compound, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol. This process involved multiple steps including imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation. The study highlighted the compound's distinctive reactivity with various nucleophiles, paving the way for its use in synthesizing a range of functionalized aziridines, azetidines, and benzo-fused compounds (Kenis et al., 2013).

Precursor to Amino Acids

The compound has been instrumental in the preparation of α-trifluoromethyl-α-amino acids. Katagiri et al. (2011) described the synthesis of optically pure α-trifluoromethyl-α-amino acids from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonylaziridine. This work involved a series of reactions starting from optically pure 2,3-epoxy-1,1,1-trifluoropropane, leading to β-substituted-α-trifluoromethyl-α-amino acids without racemization at the quaternary stereogenic center (Katagiri et al., 2011).

Catalytic Applications

In the field of catalysis, Bera and Roy (2007) explored the reactivity of N-tosyl aziridines with arenes and heteroarenes in the presence of silver hexafluorophosphate. This study demonstrated the efficient formation of β-aryl amine derivatives, showcasing the potential of N-tosyl aziridines in catalytic transformations (Bera & Roy, 2007).

Pharmaceutical Synthesis

Kurosato et al. (2015) reported the preparation of N-Tosyl-2-(difluoromethyl)aziridine and its application in synthesizing difluoromethyl-β-tryptamine analogues. This study highlights the role of such compounds in the synthesis of potential pharmaceuticals, underscoring their significance in medicinal chemistry (Kurosato et al., 2015).

Polymerization and Ring-Opening Studies

The compound's utility extends to polymer science as well. Bakkali-Hassani et al. (2016) investigated the ring-opening polymerization of N-tosyl aziridines, revealing a metal-free route to poly(aziridine)s and related block copolymers. This research opens avenues for novel polymer synthesis using aziridine derivatives (Bakkali-Hassani et al., 2016).

Mecanismo De Acción

Target of Action

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine is primarily utilized in the synthesis of trifluoroalkylamine derivatives . It reacts with various carbon and nitrogen nucleophiles .

Mode of Action

The compound provides ring-opening adducts with high regioselectivity and in high yields . This interaction with its targets results in the formation of new compounds.

Biochemical Pathways

It’s known that the compound is used in the synthesis of trifluoroalkylamine derivatives , which suggests it may be involved in amine-related biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of ring-opening adducts with high regioselectivity and in high yields . These adducts can then be used in the synthesis of trifluoroalkylamine derivatives .

Action Environment

The compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2 - 8 °C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

It is known to react with various carbon and nitrogen nucleophiles to provide ring-opening adducts with high regioselectivity and in high yields

Molecular Mechanism

It is known to undergo reactions with Grignard reagents, leading to the formation of ring-opening adducts . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(2,2,2-trifluoroethyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c1-8-2-4-10(5-3-8)18(16,17)15-7-9(15)6-11(12,13)14/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHTRDIHGOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

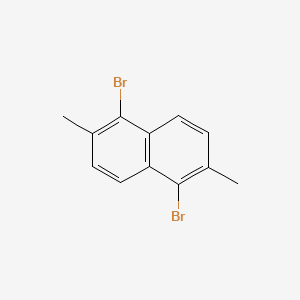

Feasible Synthetic Routes

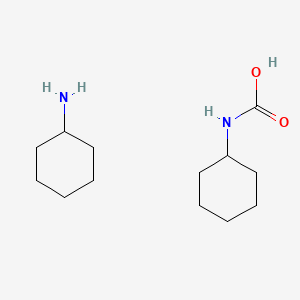

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)